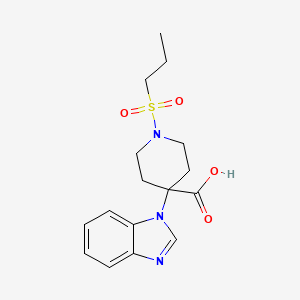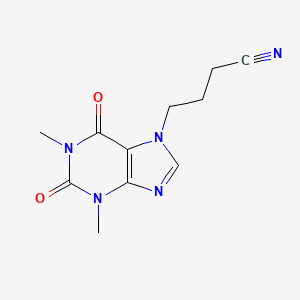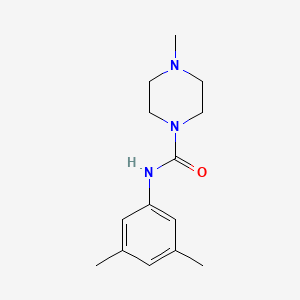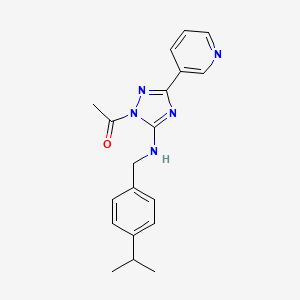![molecular formula C13H19NO2 B5292162 N-[1-(4-methoxyphenyl)propyl]propanamide](/img/structure/B5292162.png)
N-[1-(4-methoxyphenyl)propyl]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(4-methoxyphenyl)propyl]propanamide, also known as FUB-APINACA, is a synthetic cannabinoid that belongs to the indazole family. It was first synthesized in 2013 and has gained popularity among researchers due to its potent effects on the endocannabinoid system.
Wirkmechanismus
N-[1-(4-methoxyphenyl)propyl]propanamide acts as a potent agonist of the CB1 and CB2 receptors in the endocannabinoid system. It binds to these receptors and activates them, leading to a cascade of downstream effects. This activation of the endocannabinoid system has been shown to have a variety of effects on the body, including pain relief and anti-inflammatory effects.
Biochemical and physiological effects:
N-[1-(4-methoxyphenyl)propyl]propanamide has been shown to have a variety of biochemical and physiological effects. It has been found to have potent analgesic properties, reducing pain in animal models of chronic pain. Additionally, N-[1-(4-methoxyphenyl)propyl]propanamide has been shown to have anti-inflammatory effects, reducing inflammation in animal models of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-[1-(4-methoxyphenyl)propyl]propanamide in lab experiments is its potency. It has been found to be more potent than other synthetic cannabinoids, making it useful for studying the endocannabinoid system. However, one limitation of using N-[1-(4-methoxyphenyl)propyl]propanamide is its potential for abuse. It is important to use caution when handling this compound and to follow proper safety protocols.
Zukünftige Richtungen
There are many potential future directions for research on N-[1-(4-methoxyphenyl)propyl]propanamide. One area of interest is its potential use as a treatment for chronic pain. Additionally, further research is needed to fully understand its anti-inflammatory effects and its potential use in treating inflammatory diseases. Finally, more research is needed to fully understand the potential risks associated with the use of N-[1-(4-methoxyphenyl)propyl]propanamide and to develop strategies for minimizing these risks.
Synthesemethoden
The synthesis of N-[1-(4-methoxyphenyl)propyl]propanamide involves the condensation of 4-methoxyphenylacetonitrile and cyclohexanone to form the intermediate 1-(4-methoxyphenyl)-2-cyclohexylideneaminopropan-1-one. This intermediate is then reacted with isopropylamine to form the final product, N-[1-(4-methoxyphenyl)propyl]propanamide.
Wissenschaftliche Forschungsanwendungen
N-[1-(4-methoxyphenyl)propyl]propanamide has been extensively studied for its potential therapeutic applications. It has been found to have potent analgesic properties and has been investigated as a potential treatment for chronic pain. Additionally, N-[1-(4-methoxyphenyl)propyl]propanamide has been studied for its potential anti-inflammatory effects and has shown promising results in preclinical studies.
Eigenschaften
IUPAC Name |
N-[1-(4-methoxyphenyl)propyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-4-12(14-13(15)5-2)10-6-8-11(16-3)9-7-10/h6-9,12H,4-5H2,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPDGDEAXHRHURH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(C=C1)OC)NC(=O)CC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-methoxy-5-[(4-methyl-1-piperazinyl)sulfonyl]benzamide](/img/structure/B5292079.png)

![4,5-dimethyl-N'-[2-methyl-1-(2-thienyl)propylidene]-3-thiophenecarbohydrazide](/img/structure/B5292089.png)
![6-chloro-4-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]-2H-1,4-benzoxazin-3(4H)-one hydrochloride](/img/structure/B5292097.png)
![3-[5-(2-morpholinylcarbonyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl]propanoic acid](/img/structure/B5292102.png)
![1-[3-(2-chlorophenyl)acryloyl]-5,6-dimethyl-1H-benzimidazole](/img/structure/B5292104.png)

![2-[4-(dimethylamino)-1,3-butadien-1-yl]-6-(2-phenylvinyl)-4H-pyran-4-one](/img/structure/B5292110.png)
![1-(4-bromophenyl)-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylene]-3,5-pyrazolidinedione](/img/structure/B5292116.png)

![9-methyl-2-(methylamino)-3-{[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5292130.png)
![(1R*,2R*,6S*,7S*)-4-[(1,1',3',5'-tetramethyl-1H,1'H-3,4'-bipyrazol-5-yl)carbonyl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane](/img/structure/B5292138.png)
![7-[(5-isopropyl-3-thienyl)carbonyl]-3-methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5292145.png)
